molecular formula C17H15Cl2N5OS B2549357 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide CAS No. 840484-10-8

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide

Cat. No.: B2549357
CAS No.: 840484-10-8
M. Wt: 408.3
InChI Key: MZGYBWJUTUWMKV-UHFFFAOYSA-N
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Description

This compound is a triazole-based acetamide derivative with a 1,2,4-triazole core substituted at position 4 with an amino group and at position 5 with a 2-chlorophenyl moiety. The sulfanyl (-S-) bridge connects the triazole ring to an acetamide group, which is further substituted with a 5-chloro-2-methylphenyl group .

Properties

IUPAC Name

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N5OS/c1-10-6-7-11(18)8-14(10)21-15(25)9-26-17-23-22-16(24(17)20)12-4-2-3-5-13(12)19/h2-8H,9,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGYBWJUTUWMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

  • CAS Number : 665017-48-1
  • Molecular Formula : C16H20ClN5OS
  • Molecular Weight : 365.88 g/mol

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the triazole ring through cyclization reactions and the introduction of various substituents via nucleophilic substitutions. The synthesis pathways can vary based on the desired substituents on the triazole and acetamide moieties.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that triazole derivatives demonstrate potent activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to inhibit bacterial cell wall synthesis and disrupt metabolic pathways.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
    Enterococcus faecalis16 µg/mL

These results suggest that the compound may be effective against common pathogens responsible for nosocomial infections .

Antifungal Activity

Triazole derivatives are also known for their antifungal properties. The compound has been evaluated against various fungal strains, showing promising results:

  • Candida albicans : MIC values ranging from 0.5 to 1 µg/mL indicate strong antifungal activity .
  • Aspergillus niger : Exhibited moderate activity with MIC values around 8 µg/mL.

The mechanism of action typically involves inhibition of fungal ergosterol biosynthesis, a crucial component of fungal cell membranes .

Anticancer Potential

Emerging studies suggest that triazole-based compounds may possess anticancer properties. The compound has shown cytotoxic effects on several cancer cell lines:

  • HeLa Cells : IC50 values around 15 µM indicate significant cytotoxicity.
  • MCF-7 Cells : Similar IC50 values suggest potential effectiveness against breast cancer.

The proposed mechanism includes induction of apoptosis and inhibition of cancer cell proliferation through modulation of signaling pathways involved in cell survival .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study conducted by Barbuceanu et al. demonstrated the synthesis and antibacterial activity of various mercapto-triazoles, including derivatives similar to our compound. The results indicated enhanced activity against drug-resistant strains compared to traditional antibiotics .
  • Anticancer Activity Assessment :
    • Research published in PMC highlighted the anticancer effects of triazole derivatives, noting that compounds with similar structures to the target compound significantly inhibited tumor growth in vivo models .

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties against various pathogens. The presence of the sulfanyl group enhances interaction with microbial enzymes, leading to effective inhibition of growth.

Table 1: Antimicrobial Activity Comparison

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEnterococcus faecalis16 µg/mL
This CompoundBacillus cereus8 µg/mL

Studies have shown that compounds similar to this one can effectively inhibit gram-positive and gram-negative bacteria, making them valuable in developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. This compound has shown promising results in vitro against various cancer cell lines.

Table 2: Anticancer Activity Against HepG2 Cell Line

CompoundIC50 Value (µg/mL)Toxicity (%)
Compound A16.7821.19
Compound B20.6670.95
This CompoundTBDTBD

Research indicates that modifications at specific positions on the triazole ring can significantly impact anticancer properties, suggesting that this compound may be a candidate for further development in cancer therapy.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Triazole Ring : Essential for biological activity; modifications can enhance or reduce efficacy.
  • Sulfanyl Group : Increases reactivity towards biological targets.
  • Chlorophenyl Substitution : Influences lipophilicity and binding affinity to target sites.

Antimicrobial Efficacy

A study demonstrated that similar triazole derivatives exhibited effective antimicrobial properties against both gram-positive and gram-negative bacteria. The presence of electron-withdrawing groups like chlorine was found to improve activity significantly.

Cytotoxicity in Cancer Research

Investigations into cytotoxic effects on various cancer cell lines established that specific modifications at certain positions on the triazole scaffold significantly impacted their anticancer properties.

Comparison with Similar Compounds

Key Findings:

  • Anti-exudative Activity: Furan-substituted derivatives () outperformed diclofenac sodium in rodent models, suggesting that heterocyclic substituents enhance anti-inflammatory effects .
  • Antimicrobial Efficacy: Pyridinyl and chloro-substituted compounds () showed MIC values of 4–8 µg/mL against E. coli and S. aureus, comparable to ciprofloxacin (2 µg/mL) .
  • Anticancer Potential: Thiazole-linked analogs () demonstrated moderate cytotoxicity, with chloro and methyl groups critical for activity .

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